![molecular formula C20H22FN5O3 B2380386 2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone CAS No. 1351613-77-8](/img/structure/B2380386.png)
2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone
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Description
2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H22FN5O3 and its molecular weight is 399.426. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
This compound is part of research efforts aimed at developing new synthetic pathways and understanding its chemical properties. Studies have explored the condensation reactions involving similar molecular structures, highlighting the versatility and reactivity of compounds containing piperazine, azetidine, and pyrimidin-2-yl moieties. For example, research by Barak (1968) demonstrated the formation of N, N′-(2-fluorenyl) derivatives through condensation reactions, offering insights into synthetic methods that could be applicable to the compound of interest (Barak, 1968).
Biological Activity
Research on related structures has focused on evaluating biological activity, including antimicrobial, antioxidant, and enzyme inhibitory effects. A study by Mermer et al. (2018) synthesized 1,2,4-Triazole derivatives with a piperazine nucleus, demonstrating significant antimicrobial and enzyme inhibitory activities. These findings suggest potential applications of our compound in developing new antimicrobial and enzyme inhibitors (Mermer et al., 2018).
properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3/c21-16-4-1-2-5-17(16)29-14-18(27)26-12-15(13-26)19(28)24-8-10-25(11-9-24)20-22-6-3-7-23-20/h1-7,15H,8-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXNFEPMXDIDCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C(=O)COC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone |
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